Cas no 88211-50-1 (But-3-yn-1-amine hydrochloride)

But-3-yn-1-amine hydrochloride structure
88211-50-1 structure
Product Name:But-3-yn-1-amine hydrochloride
Número CAS:88211-50-1
MF:C4H8ClN
Megavatios:105.566020011902
MDL:MFCD06658391
CID:709290
Update Time:2025-06-09

But-3-yn-1-amine hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • But-3-yn-1-amine hydrochloride
    • 3-BUTYN-1-AMINE HYDROCHLORIDE
    • 3-Butyn-1-amine,hydrochloride (9CI)
    • But-3-yn-1-amine.hydrochloride
    • 1-amino-3-butyne hydrochloride
    • 1-aminobut-3-yne hydrochloride
    • 4-amino-1-butyne hydrochloride
    • 4-amino-3-butyne hydrochloride
    • BUT-3-YN-1-AMINE HCL
    • BUT-3-YNYLAMINE HYDROCHLORIDE
    • N-(but-3-yn-1-yl)ammonium chloride
    • N-(but-3-ynyl)amine hydrochloride
    • 3-Butynylamine Hydrochloride
    • 3-Butyn-1-ylammonium Chloride
    • But-3-yn-1-ylammonium Chloride
    • (But-3-ynyl)amine hydrochloride
    • 3-Butyn-1-amine, hydrochloride
    • 3-Butyn-1-amine, HCl
    • but-3-ynylamine HCl salt
    • 3-Butyn-1-amineHydrochloride
    • but-3-yn-1-amine;hydrochloride
    • but-3-yn-1-amine,hydrochloride
    • but-3-ynylamine hydrogen chloride
    • PQEPCBUBKRUREA-UHFFFAOYSA-N
    • BCP19829
    • 6476AH
    • SY007229
    • But-3-ynylamine hydrochloride,
    • MDL: MFCD06658391
    • Renchi: 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
    • Clave inchi: PQEPCBUBKRUREA-UHFFFAOYSA-N
    • Sonrisas: Cl.C#CCCN

Atributos calculados

  • Calidad precisa: 105.03500
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 1
  • Complejidad: 47.9
  • Superficie del Polo topológico: 26

Propiedades experimentales

  • Punto de fusión: 220.0 to 224.0 deg-C
  • PSA: 26.02000
  • Logp: 1.47070

But-3-yn-1-amine hydrochloride Información de Seguridad

But-3-yn-1-amine hydrochloride Datos Aduaneros

  • Código HS:2921199090
  • Datos Aduaneros:

    中国海关编码:

    2921199090

    概述:

    2921199090 其他无环单胺及其衍生物及其盐。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

But-3-yn-1-amine hydrochloride PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-200MG
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
200MG
¥280.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-1G
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
1G
¥880.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-5g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
5g
1828.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-1g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
1g
424.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-50mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
50mg
55.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
250mg
211CNY 2021-05-08
Apollo Scientific
OR964735-1g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
1g
£17.00 2025-03-21
Apollo Scientific
OR964735-5g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
5g
£83.00 2025-02-20
Apollo Scientific
OR964735-25g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
25g
£294.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847929-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 97%
250mg
¥96.00 2022-09-02

But-3-yn-1-amine hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Solvents: Water ;  20 h, rt
Referencia
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.3 Solvents: Water ;  20 h, rt
Referencia
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referencia
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, 0 °C; 1 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referencia
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium (polystyrene supported nanoparticles) Solvents: Ethanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts
Udumula, Venkatareddy; et al, ACS Catalysis, 2016, 6(7), 4423-4427

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 1,2-Bis(diphenylphosphino)ethane Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors
Le Corre, Laurent; et al, Organic & Biomolecular Chemistry, 2010, 8(9), 2164-2173

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  1 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Chromium(0)-Catalyzed Tandem Cyclization of α,β-Unsaturated Thioimidates Containing an Enyne Moiety
Karibe, Yusuke; et al, Angewandte Chemie, 2012, 51(25), 6214-6218

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referencia
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  40 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  40 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Métodos de producción 14

Condiciones de reacción
1.1 -
2.1 Reagents: Hydrochloric acid
Referencia
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Métodos de producción 15

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
Referencia
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  10 min, rt; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referencia
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
2.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Solvents: Water ;  20 h, rt
Referencia
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  6 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

But-3-yn-1-amine hydrochloride Raw materials

But-3-yn-1-amine hydrochloride Preparation Products

But-3-yn-1-amine hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
Número de pedido:A842501
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:56
Precio ($):300.0/1198.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
A842501
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):300.0/1198.0